molecular formula C20H16N2OS B2472169 2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide CAS No. 888411-98-1

2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2472169
CAS No.: 888411-98-1
M. Wt: 332.42
InChI Key: RFDWULOSYVRYGW-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is a synthetic organic compound designed for research applications, integrating a naphthothiazole moiety linked to a dimethyl-substituted benzamide group. This structural class is of significant interest in medicinal chemistry and chemical biology. Compounds featuring the N-(thiazol-2-yl)benzamide scaffold have been identified as potent and selective antagonists for certain ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for probing receptor function and signal transduction pathways . Furthermore, the naphtho-fused thiazole core is a privileged structure in material science due to its potential photophysical properties, which can be utilized in the development of organic electronic materials and fluorescent sensors . The specific substitution pattern on the benzamide ring in this compound is designed to modulate electronic properties and lipophilicity, factors that are critical for optimizing interactions with biological targets and influencing the compound's overall absorption and distribution profile in experimental models . Researchers are investigating this and related molecules for their potential in various applications, including as candidates for protein-binding studies and as intermediates in the synthesis of more complex heterocyclic systems.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-12-7-9-15(13(2)11-12)19(23)22-20-21-17-10-8-14-5-3-4-6-16(14)18(17)24-20/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDWULOSYVRYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide typically involves the reaction of 2,4-dimethylbenzoyl chloride with 2-aminonaphtho[2,1-d][1,3]thiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Overview

The synthesis of 2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide typically involves:

  • Formation of the Thiazole Ring : Starting from commercially available precursors like 2-amino-3-chloronaphthalene-1,4-dione.
  • Condensation Reaction : Reaction with appropriate amines to yield the final benzamide derivative.
  • Purification : Techniques such as recrystallization are employed to obtain pure compounds.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Studies have demonstrated that naphtho[2,1-d][1,3]thiazole derivatives possess antimicrobial properties. For instance:

  • Antifungal Activity : Certain derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus species .
  • Antibacterial Activity : Compounds related to this structure have been evaluated for activity against various bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .
Activity Type Target Organisms Effectiveness
AntifungalCandida albicansEffective
AntibacterialMRSASignificant

Cytotoxicity Studies

The cytotoxic potential of this compound has been explored in various cancer cell lines. Research indicated that derivatives show varying degrees of cytotoxicity against:

  • MDA-MB-231 (breast cancer)
  • SUIT-2 (pancreatic cancer)
  • HT-29 (colon cancer)

In vitro studies using the MTT assay revealed that some compounds were more potent than cisplatin against specific cell lines .

Case Studies

Several studies have highlighted the applications of this compound in different fields:

  • Anticancer Research : A study synthesized a series of naphthoquinone-benzamides showing enhanced cytotoxic activity compared to traditional chemotherapeutics .
  • Antimicrobial Screening : A high-throughput screening method was developed to evaluate the anthelmintic activity of related compounds against Caenorhabditis elegans, demonstrating the utility of these derivatives in parasitology .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Benzamide Ring

Methyl vs. Methoxy Substituents
  • Molecular Formula: C₂₀H₁₆N₂O₃S vs. C₂₀H₁₆N₂OS for the target compound. Applications: Methoxy derivatives are often explored for enhanced pharmacokinetic profiles in drug design .
Chlorinated Analogues
  • Synthesis: Utilizes dehydrosulfurization with iodine and triethylamine, differing from the target compound’s route .

Thiazole Core Modifications

Naphtho[2,3-d]thiazole Derivatives
  • N-(4,9-Dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA) ():
    • The dioxo group introduces strong electron-withdrawing effects, reducing aromaticity but enhancing reactivity toward nucleophiles.
    • Biological Activity: Exhibits antimicrobial efficacy against Candida albicans and Staphylococcus aureus (MIC₅₀: 8–32 µg/mL) .
    • Yield: 61% via one-pot synthesis from 2-(methylsulfinyl)naphthothiazole and benzylamine .
Benzo[d]thiazole Derivatives
  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) (): The benzo[d]thiazole core lacks the extended aromatic system of naphthothiazole, reducing π-π stacking interactions but improving synthetic accessibility. Application: Studied as a corrosion inhibitor (efficiency >85% at 100 ppm) due to thiazole’s electron-rich sulfur atom .

Heterocyclic Appendages and Hybrid Structures

Triazole-Thiazole Hybrids
  • N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide Derivatives ():
    • Hybrid structures with triazole and thiazole moieties exhibit enhanced bioactivity due to synergistic effects.
    • Example: Compound 9c (4-bromophenyl variant) showed improved docking scores in enzyme inhibition studies .
Pyrazole-Thiazole Derivatives
  • 2-[3-Imidoformic hydrazido-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (): The cyano (-CN) and hydrazido (-NHNH₂) groups introduce polarity and hydrogen-bonding capacity, critical for antimicrobial and anticancer activity. Yield: 62–72% via reflux with hydrazine hydrate or benzohydrazide .

Antimicrobial Activity

Compound Microbial Targets MIC₅₀ (µg/mL) Notes
TBA () C. albicans, S. aureus 8–32 Dioxo group enhances reactivity
2,4-Dimethyl-N-{naphthothiazol-2-yl}benzamide Not explicitly reported Predicted activity via SAR
ABTB () Not antimicrobial Used in corrosion inhibition

Solubility and Stability

  • Methoxy Derivatives (): Higher aqueous solubility due to polar -OCH₃ groups.
  • Chlorinated Analogues (): Lower metabolic stability due to electrophilic chlorine atoms.

Biological Activity

2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is a complex organic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. The compound's unique structural features, including the naphtho[2,1-d][1,3]thiazole moiety, contribute to its interactions with various biological targets. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. It possesses a naphtho[2,1-d][1,3]thiazole core that is known for its diverse biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC15H14N2S
Molecular Weight258.35 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Cytotoxicity Studies : The compound has been evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). In vitro assays demonstrated that it exhibits significant cytotoxic activity compared to standard chemotherapeutic agents like cisplatin. Specifically, it showed higher potency against the MDA-MB-231 cell line than cisplatin .
  • Mechanism of Action : The mechanism through which this compound exerts its cytotoxic effects may involve the induction of apoptosis and cell cycle arrest in the sub-G1 phase, as indicated by flow cytometry analysis .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties:

  • Antibacterial Studies : The compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Preliminary results indicate that it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing derivatives of naphtho[2,1-d][1,3]thiazole compounds, researchers synthesized this compound and evaluated its biological activities. The synthesis involved multi-step reactions starting from commercially available precursors. The resulting compounds were subjected to various biological assays that confirmed their potential as anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis was performed on naphtho[2,1-d][1,3]thiazole derivatives to understand how modifications influence their biological activity. It was found that specific substitutions on the naphthalene ring enhance cytotoxicity against cancer cells while maintaining acceptable levels of antibacterial activity .

Q & A

Q. Q1. What are the optimized synthetic routes for 2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a benzamide derivative with a naphthothiazole precursor. Key steps include:

  • Thiazole Ring Formation : Cyclization of thiourea with α-haloketones under acidic/basic conditions (e.g., H₂SO₄ or Et₃N) .
  • Amide Coupling : Using reagents like EDCI or DCC to link the benzamide moiety to the naphthothiazole core.
    Critical parameters include solvent choice (DMF or CH₃CN), temperature (60–80°C), and inert atmosphere (N₂/Ar) to prevent oxidation . Yields range from 50–85%, with purity confirmed via TLC and HPLC .

Q. Q2. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C2 and C4 of the benzamide) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, critical for verifying the naphtho[2,1-d]thiazole scaffold .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 363.12) .

Advanced Mechanistic and Computational Studies

Q. Q3. How can density functional theory (DFT) models predict the compound’s reactivity in nucleophilic substitution reactions?

DFT calculations (e.g., B3LYP/6-31G*) analyze electron density distribution, identifying reactive sites:

  • The thiazole sulfur and carbonyl oxygen are electrophilic centers prone to nucleophilic attack.
  • Methyl groups on the benzamide reduce steric hindrance, favoring reactions at the naphthothiazole’s C2 position .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Reproducibility : Standardize assays (e.g., IC₅₀ measurements in cancer cell lines) across multiple labs.
  • Metabolite Profiling : LC-MS identifies active/inactive metabolites that may explain discrepancies in efficacy .
  • Structural Analog Comparison : Benchmark against similar naphthothiazole derivatives (e.g., PC190723, an FtsZ inhibitor) to validate target specificity .

Reaction Optimization and Byproduct Analysis

Q. Q5. How can reaction byproducts during synthesis be minimized or characterized?

  • Byproduct Identification : GC-MS or ¹H NMR detects impurities like unreacted α-haloketones or oxidized thiol intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes polar byproducts. Recrystallization in ethanol improves purity .

Q. Q6. What catalytic systems enhance the efficiency of naphthothiazole-amide coupling?

  • Pd Catalysts : Pd(OAc)₂ with ligands (Xantphos) accelerates Suzuki-Miyaura coupling for aryl-aryl bond formation .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields (75–80%) .

Biological Activity and Target Validation

Q. Q7. How does the compound’s logP value influence its cellular uptake in antimicrobial assays?

  • logP Calculation : Predicted logP ≈ 3.2 (via ChemDraw) indicates moderate lipophilicity, favoring membrane penetration in Gram-positive bacteria .
  • Empirical Validation : Compare uptake in S. aureus (logP >3) vs. E. coli (logP <2) using fluorescence-tagged analogs .

Q. Q8. What in vitro models are suitable for evaluating its anti-inflammatory potential?

  • COX-2 Inhibition Assay : Measure IC₅₀ in LPS-stimulated macrophages (e.g., RAW 264.7 cells) .
  • NF-κB Luciferase Reporter : Quantify suppression of inflammatory signaling pathways .

Data Reproducibility and Cross-Study Comparisons

Q. Q9. How do crystallographic parameters (e.g., R-factor) impact structural interpretations?

  • SHELXL Refinement : An R-factor <0.05 ensures high confidence in bond length/angle measurements. Discrepancies >0.1 suggest disordered solvent or misassigned atoms .
  • Comparative Analysis : Overlay crystal structures with similar derivatives (e.g., naphtho[2,1-d]oxathiol-2-ones) to identify conformational flexibility .

Q. Q10. What statistical methods address variability in biological replicate data?

  • ANOVA with Tukey’s Test : Identifies significant differences (p<0.05) across treatment groups.
  • Grubbs’ Test : Removes outliers in dose-response datasets .

Advanced Applications in Material Science

Q. Q11. Can this compound serve as a ligand in luminescent metal complexes?

  • Coordination Studies : UV-Vis and fluorescence spectroscopy assess binding with Eu³⁺ or Tb³⁺ ions. Emission peaks at 615 nm (red) suggest potential for OLEDs .

Q. Q12. How does its thermal stability compare to commercial thiazole-based polymers?

  • TGA Analysis : Decomposition onset at 220°C (N₂ atmosphere) vs. 180°C for polythiazoles, indicating superior stability for high-temperature applications .

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